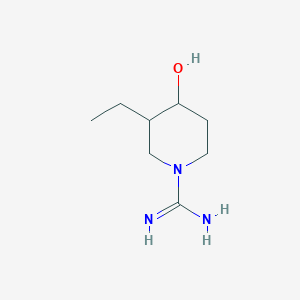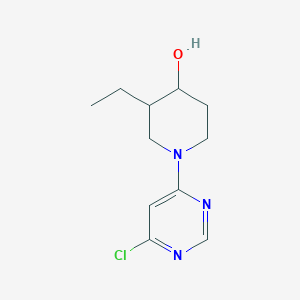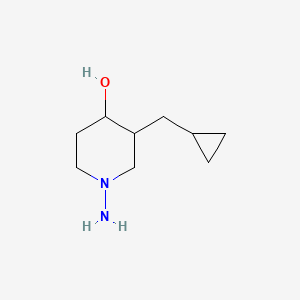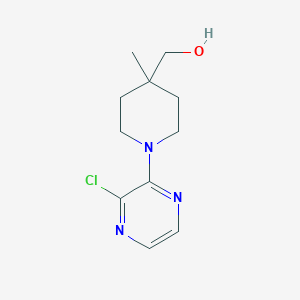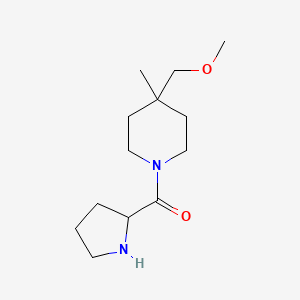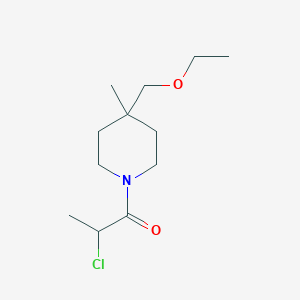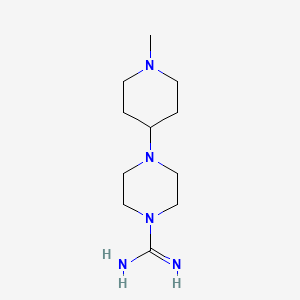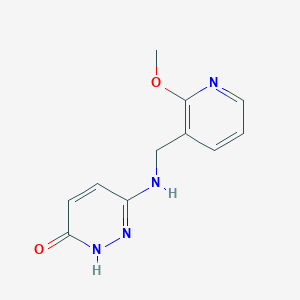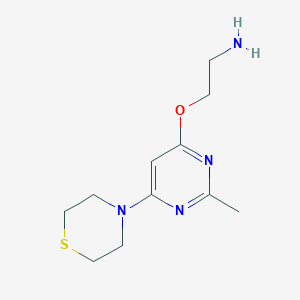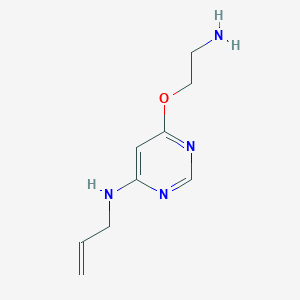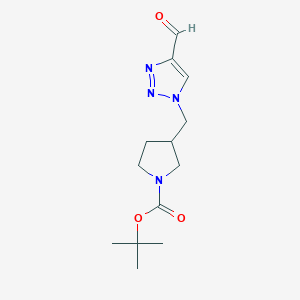
tert-butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate (TBFTC) is an organic compound belonging to the family of heterocyclic compounds. It is a type of pyrrolidine carboxylate that is commonly used in scientific research and lab experiments. TBFTC is an important synthetic intermediate for the synthesis of various heterocyclic compounds, such as 1,2,3-triazol-4-ylmethyl-pyrrolidine-1-carboxylate (TPMC) and 1,2,3-triazol-4-ylmethyl-pyrrolidine-1-carboxylic acid (TPMCA). TBFTC is a valuable reagent for the synthesis of various heterocyclic compounds and has been used in a variety of scientific research applications.
Scientific Research Applications
Synthesis of Anticancer Intermediates
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a structurally similar compound, is an important intermediate for small molecule anticancer drugs. A synthetic method for this compound was established, highlighting its significance in the development of tyrosine kinase inhibitors, which are crucial in overcoming resistance problems in cancer therapy. The synthesis method is optimized for high yield, making it a valuable asset in the search for effective anticancer agents (Zhang, Ye, Xu, & Xu, 2018).
Stereoselective Hydroformylation
In the field of stereoselective synthesis, the hydroformylation of derivatives like methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate has been demonstrated to yield important intermediates for the synthesis of homochiral amino acid derivatives. This process shows high diastereoselectivities and is a crucial step in the production of compounds of significant synthetic value (Kollár & Sándor, 1993).
Development of Pyrrolidine Derivatives
Research into the synthesis of N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring underscores the versatility of related structures in medicinal chemistry. These scaffolds are crucial in the development of clinical drugs due to their significant biological activities. The methodology allows for the creation of a library of compounds with potential as drugs for various conditions, including depression, cerebral ischemia, and pain management (Prasad et al., 2021).
Click Chemistry Applications
The one-pot synthesis of alkyl 3-[4-(aryl or heteroaryl)-1H-1,2,3-triazol-1-yl]thieno[3,2-b]pyridine-2-carboxylates via click chemistry is another notable application. This methodology, involving in situ azidation followed by Cu(I)-catalyzed azide-alkyne cycloaddition, is significant for its wide scope and potential in generating biologically active molecules. The process is efficient, requiring no chromatographic purification, and underscores the relevance of tert-butyl triazole derivatives in the synthesis of heterocyclic compounds (Rodrigues & Queiroz, 2016).
Advanced Material Synthesis
Tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate represents a further exploration into the synthesis of compounds with specific structural features. The product, characterized by X-ray diffraction, exemplifies the utility of tert-butyl pyrrolidine derivatives in the synthesis of materials with potential applications in various fields, including pharmaceuticals and materials science (Naveen et al., 2007).
Mechanism of Action
Target of Action
It is known that this compound is a water-soluble ligand for the copper (i)-catalyzed azide-alkyne cycloaddition (cuaac) . This reaction is a type of click chemistry used for the rapid and efficient joining of small units together.
Mode of Action
Tert-butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate acts as a ligand in the CuAAC reaction . It binds to the copper (I) ion, facilitating the cycloaddition of azides and alkynes to form a triazole ring. This compound accelerates reaction rates and suppresses cell cytotoxicity .
Biochemical Pathways
The compound’s role in the cuaac reaction suggests it may influence pathways involving the synthesis of triazole-containing compounds .
Pharmacokinetics
Its water solubility suggests it may have good bioavailability.
Result of Action
Its role in accelerating reaction rates and suppressing cell cytotoxicity in the cuaac reaction suggests it may have potential applications in bioconjugation, drug discovery, and materials science.
Action Environment
Given its role in the cuaac reaction , factors such as temperature, pH, and the presence of copper (I) ions may affect its performance.
properties
IUPAC Name |
tert-butyl 3-[(4-formyltriazol-1-yl)methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-13(2,3)20-12(19)16-5-4-10(6-16)7-17-8-11(9-18)14-15-17/h8-10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWFTLPYHJXRTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CN2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



